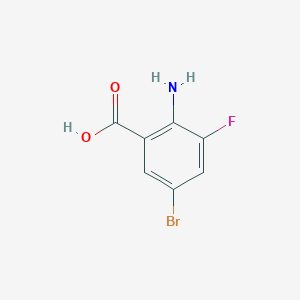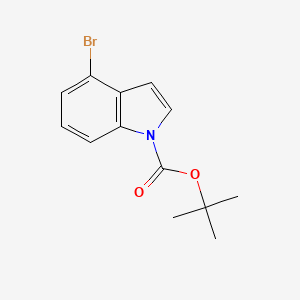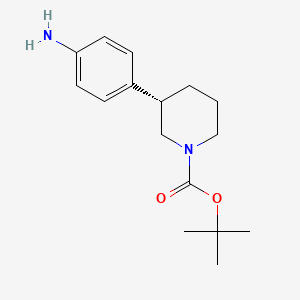
(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 874460-01-2 . It has a molecular weight of 269.11 and its IUPAC name is 3-{[benzyl(methyl)amino]carbonyl}phenylboronic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H16BNO3 . The compound is planar with a minor bend around the C-B bond .Chemical Reactions Analysis
Boronic acids, such as “this compound”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 524.0±60.0 °C at 760 mmHg . The compound has a molar refractivity of 75.9±0.4 cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Optical Modulation and Saccharide Recognition
(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid and its derivatives have been explored for their optical modulation capabilities and saccharide recognition properties. Phenyl boronic acids (PBA) are utilized for their binding ligands to pendant diols, useful for saccharide recognition, and as anchors for hydrophilic polymer backbones to the surface of hydrophobic graphene or carbon nanotubes. This functionality enables aqueous dispersion of single-walled carbon nanotubes (SWNT) and quenching of near-infrared fluorescence in response to saccharide binding, demonstrating the potential for selective saccharide recognition and optical property modulation.
Glycoprotein Enrichment
Boronic acid derivatives have also been employed in the development of sensors and materials for the enrichment of glycoproteins. For instance, 3-aminophenylboronic acid (3-APBA) has been immobilized on a gold electrode for bacteria detection through its affinity binding reaction with diol-groups on bacterial cell walls, showcasing its utility in biosensing and bioanalytical applications.
Boronic Acid Catalysis
The concept of boronic acid catalysis (BAC) has emerged as a novel approach for the activation of hydroxy functional groups, promoting direct transformation into useful products under mild conditions. By exploiting the reversible covalent bond formation capabilities of boronic acids with hydroxy groups, BAC enables electrophilic and nucleophilic modes of activation in various organic reactions, indicating its significant potential in synthetic chemistry.
Carbohydrate Complexation in Neutral Water
Research on ortho-hydroxymethyl phenylboronic acid (boronophthalide) has revealed its superior capabilities for complexing glycopyranosides in neutral water, surpassing traditional dialkylamino ("Wulff-type") analogues. This discovery points towards the development of conjugatable boronic acids for designing oligomeric receptors and sensors targeting cell-surface glycoconjugates, with significant implications for biomedical and biotechnological fields.
Safety and Hazards
properties
IUPAC Name |
[3-[benzyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(10-13)16(19)20/h2-10,19-20H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEATPHXIPBXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657057 | |
| Record name | {3-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874460-01-2 | |
| Record name | {3-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Tert-butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1519846.png)
![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)


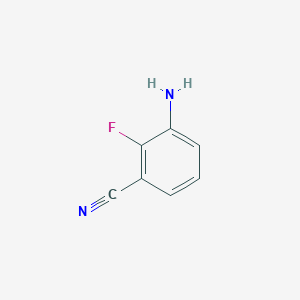
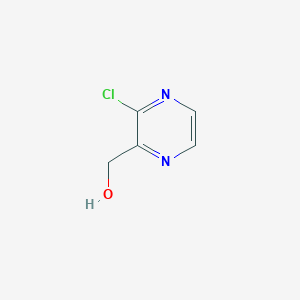


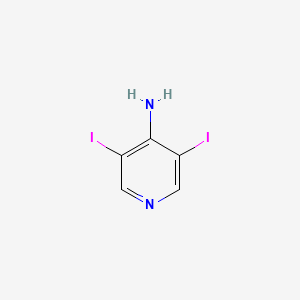
![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)

